3-Amino-4'-(trifluoromethyl)biphenyl-4-carbonitrile
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Overview
Description
3-Amino-4’-(trifluoromethyl)biphenyl-4-carbonitrile is an organic compound that features a biphenyl structure with an amino group at the 3-position and a trifluoromethyl group at the 4’-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-4’-(trifluoromethyl)biphenyl-4-carbonitrile typically involves the following steps:
Formation of Biphenyl Core: The biphenyl core can be synthesized through a Suzuki-Miyaura coupling reaction, which involves the reaction of an aryl halide with an aryl boronic acid in the presence of a palladium catalyst.
Introduction of Amino Group: The amino group can be introduced through a nucleophilic aromatic substitution reaction, where an appropriate precursor is reacted with ammonia or an amine under suitable conditions.
Introduction of Trifluoromethyl Group: The trifluoromethyl group can be introduced via radical trifluoromethylation, which involves the use of a trifluoromethylating agent such as trifluoromethyl iodide in the presence of a radical initiator.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the above synthetic routes for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and process intensification techniques to improve yield and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
3-Amino-4’-(trifluoromethyl)biphenyl-4-carbonitrile undergoes various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives under strong oxidizing conditions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate or nitric acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Electrophiles such as halogens, sulfonyl chlorides, or nitro groups under acidic or basic conditions.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Primary amines.
Substitution: Various substituted biphenyl derivatives depending on the electrophile used.
Scientific Research Applications
3-Amino-4’-(trifluoromethyl)biphenyl-4-carbonitrile has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-Amino-4’-(trifluoromethyl)biphenyl-4-carbonitrile involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: The exact pathways depend on the specific application, but may include inhibition of enzyme activity, disruption of cellular processes, or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
3-Amino-4’-(trifluoromethyl)biphenyl-4-carbonitrile: Unique due to the presence of both an amino group and a trifluoromethyl group on the biphenyl structure.
4-(3-Aminophenyl)benzonitrile: Similar structure but lacks the trifluoromethyl group.
4-(4-Aminophenyl)benzonitrile: Similar structure but with the amino group at a different position.
Uniqueness
The presence of the trifluoromethyl group in 3-Amino-4’-(trifluoromethyl)biphenyl-4-carbonitrile imparts unique chemical properties, such as increased lipophilicity and metabolic stability, which can enhance its performance in various applications .
Properties
Molecular Formula |
C14H9F3N2 |
---|---|
Molecular Weight |
262.23 g/mol |
IUPAC Name |
2-amino-4-[4-(trifluoromethyl)phenyl]benzonitrile |
InChI |
InChI=1S/C14H9F3N2/c15-14(16,17)12-5-3-9(4-6-12)10-1-2-11(8-18)13(19)7-10/h1-7H,19H2 |
InChI Key |
FZJPZBIEWMOGHW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=C(C=C2)C#N)N)C(F)(F)F |
Origin of Product |
United States |
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